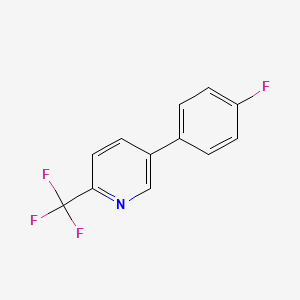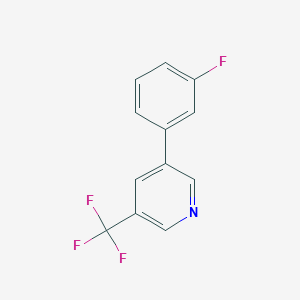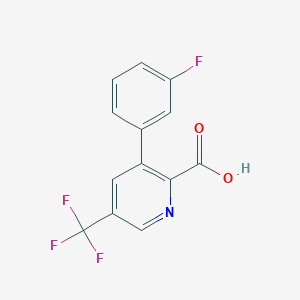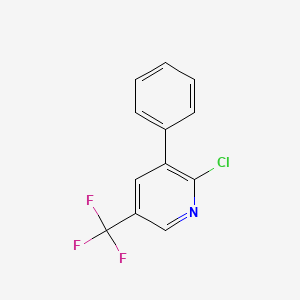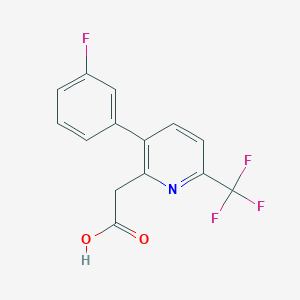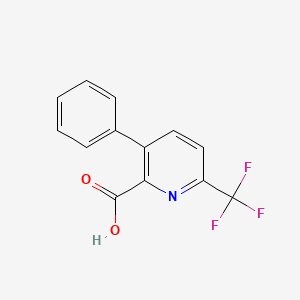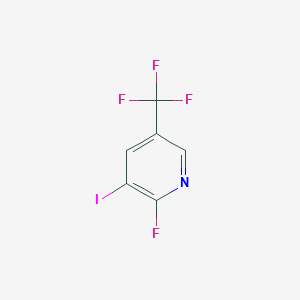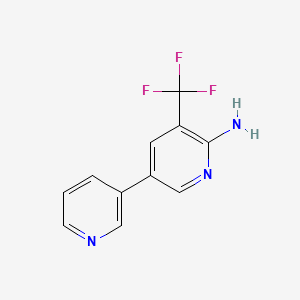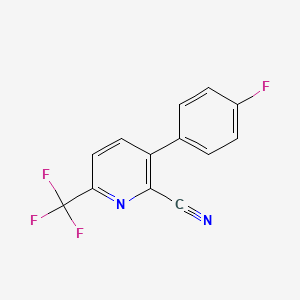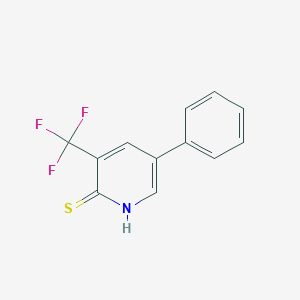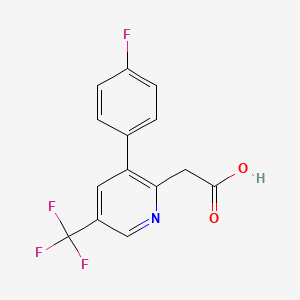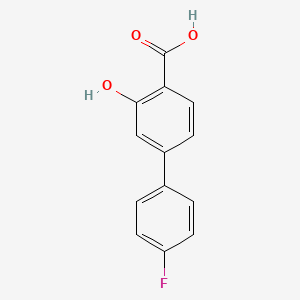![molecular formula C16H20N2O2 B1388660 叔丁基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-羧酸酯 CAS No. 627869-56-1](/img/structure/B1388660.png)
叔丁基-1,3,4,5-四氢-2H-吡啶并[4,3-b]吲哚-2-羧酸酯
描述
Tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物
该化合物已被用于设计和合成新型抗癌药物 . 这些化合物的抗增殖活性通过体外MTT分析法评估了其对Hela、A549、HepG2和MCF-7细胞系的抗增殖活性 . 所有化合物对癌细胞显示出中等至优异的抗增殖活性,IC50值在0μM至100μM之间 .
分子对接研究
分子对接研究揭示了所有合成化合物在c-Met活性位点的结合取向 . 这些信息对于理解化合物与其靶标之间的相互作用至关重要,可以指导更有效药物的设计。
分子动力学模拟
已进行分子动力学模拟以评估合成化合物与其受体之间的结合稳定性 . 这有助于预测化合物在生物系统中的行为,为药物设计提供宝贵的见解。
新型衍生物的设计和合成
该化合物已被用作设计和合成新型衍生物的基础结构 . 通过引入烷基或芳烷基和磺酰基,这些基团被认为是一些抗肿瘤药物的药效团,合成了一系列新型的2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚衍生物 .
生物活性研究
已研究了合成化合物的生物活性 . 结果表明,引入磺酰基可以提高2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的抗增殖活性 .
药效团识别
该化合物已被用于识别一些抗肿瘤药物的药效团 . 这些信息对于设计具有提高疗效和减少副作用的新药至关重要。
作用机制
Target of Action
The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction results in changes to the receptor’s activity, which can influence various cellular processes.
Biochemical Pathways
Given its interaction with the c-met receptor, it’s likely that it influences pathways related tocell growth and proliferation .
Pharmacokinetics
Itsantiproliferative activity against various cancer cell lines suggests that it may have good bioavailability .
Result of Action
The compound has demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that it may have potential as an anticancer agent.
生化分析
Biochemical Properties
tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The compound binds to the hydrophobic region of the c-Met kinase active site, thereby inhibiting its activity . Additionally, tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate exhibits antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .
Cellular Effects
tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner . It also induces cytolytic activity, leading to cell death . Furthermore, tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate affects cell signaling pathways by inhibiting the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hydrophobic region of the c-Met kinase active site, inhibiting its activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell growth and differentiation . Additionally, tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate induces changes in gene expression, leading to the inhibition of cancer cell proliferation and induction of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its antiproliferative activity against cancer cells, although the extent of inhibition may vary depending on the duration of exposure . Additionally, the compound’s stability and degradation products have been studied to understand its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative activity against cancer cells . At lower doses, the compound inhibits cell proliferation without causing significant toxicity . At higher doses, the compound may induce toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is involved in various metabolic pathways. The compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to inhibit the activity of c-Met kinase, which plays a crucial role in cell growth and differentiation . Additionally, the compound’s metabolic pathways have been studied to understand its effects on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate within cells and tissues involve interactions with transporters and binding proteins . The compound is transported across cell membranes and distributed within various cellular compartments . Studies have shown that the compound accumulates in specific tissues, influencing its localization and activity . Additionally, the compound’s transport and distribution have been studied to understand its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate affects its activity and function. The compound is directed to specific compartments or organelles within the cell, influencing its biological activity . Targeting signals and post-translational modifications play a crucial role in directing the compound to its subcellular localization . Studies have shown that the compound’s subcellular localization is essential for its antiproliferative activity and its potential therapeutic applications .
属性
IUPAC Name |
tert-butyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYQOMXQWNBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
